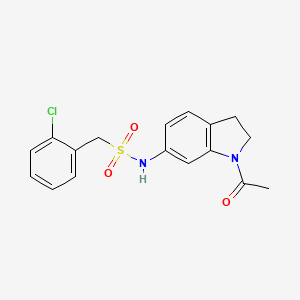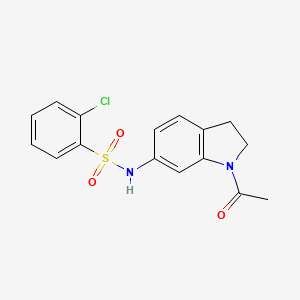
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide
描述
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide, also known as ML239, is a small molecule that has been studied for its potential use in treating various diseases, including cancer and neurological disorders.
作用机制
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide is believed to exert its effects through inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to inhibit the growth of tumors in mouse models by reducing the levels of key proteins involved in cell proliferation. N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in lab experiments is its high potency and selectivity for the proteasome. However, one limitation is that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
Future research on N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide could focus on identifying its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. In addition, studies could investigate the use of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on developing new derivatives of N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide with improved potency and selectivity.
科学研究应用
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been studied for its potential use in treating various diseases, including cancer and neurological disorders. Studies have shown that N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide can induce apoptosis in cancer cells and inhibit the growth of tumors in mouse models. In addition, N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-9-8-13-6-7-15(10-17(13)20)19-24(22,23)11-14-4-2-3-5-16(14)18/h2-7,10,19H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBOPDCBHRWZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-1-(2-chlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3398780.png)
![Ethyl 2-[({[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B3398782.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(4-fluorobenzyl)acetamide](/img/structure/B3398790.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B3398799.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-cyclohexylacetamide](/img/structure/B3398805.png)
![2-(4-Chlorophenyl)-4-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B3398822.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B3398832.png)



![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)
![ethyl 4-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398869.png)
![methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398873.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-3,5-dimethylbenzamide](/img/structure/B3398880.png)